2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide

Catalog No.
S11401463
CAS No.
M.F
C20H18F3N3O2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-...

Product Name

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide

Molecular Formula

C20H18F3N3O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H18F3N3O2/c1-11(2)10-26-20(28)14-6-4-3-5-13(14)17(25-26)9-18(27)24-12-7-15(21)19(23)16(22)8-12/h3-8,11H,9-10H2,1-2H3,(H,24,27)

InChI Key

YLQFAYZLUPNTBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C(=C3)F)F)F

The compound 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features. Its molecular formula is C23H24N6O2C_{23}H_{24}N_{6}O_{2} with a molecular weight of 416.5 g/mol. This compound contains a phthalazine moiety, which is a bicyclic structure with nitrogen atoms, and an acetamide functional group. The presence of the 3,4,5-trifluorophenyl group enhances its chemical diversity and potential biological activity.

The chemical reactivity of this compound can be explored through various reactions typical of amides and diketones. It is expected to undergo:

  • Nucleophilic substitution: The acetamide group can react with nucleophiles due to the electrophilic nature of the carbonyl carbon.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the corresponding carboxylic acid and amine.
  • Condensation reactions: The diketone functionality may participate in condensation reactions with various nucleophiles, potentially forming more complex structures.

This compound exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that phthalazine derivatives often possess:

  • Anticancer properties: Many compounds in this class have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory effects: The structure may inhibit pathways involved in inflammation.
  • Antimicrobial activity: Some derivatives demonstrate efficacy against bacterial and fungal strains.

The specific biological activities of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide are still under investigation.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the phthalazine core: This can be achieved through cyclization reactions involving appropriate precursors containing carbonyl and nitrogen functionalities.
  • Introduction of the 2-methylpropyl group: This may involve alkylation reactions where a suitable alkyl halide is reacted with the phthalazine derivative.
  • Acetamide formation: The final step usually involves acylation of an amine with an acetic acid derivative to yield the acetamide functionality.

Each step requires careful optimization to ensure high yields and purity.

The potential applications of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide span several fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for new drug development targeting cancer or inflammatory diseases.
  • Research tools: It can be used in biochemical assays to study specific pathways associated with its activity.
  • Chemical probes: Its unique structure allows it to be utilized as a probe in chemical biology studies.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific proteins or enzymes.
  • Cellular assays: To assess its effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic studies: To elucidate the pathways through which it exerts its biological effects.

Several compounds share structural features or biological activities with 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaBiological Activity
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acidC11H10N2O3C_{11}H_{10}N_{2}O_{3}Anticancer properties
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-methylpyridin-2-yl)acetamideC20H22N4O2C_{20}H_{22}N_{4}O_{2}Antimicrobial activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamideC16H17N5O2SC_{16}H_{17}N_{5}O_{2}SPotential anti-inflammatory effects

The uniqueness of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide lies in its specific combination of functional groups and structural features that may enhance its biological activity compared to similar compounds. Its potential applications in various fields make it a compound of interest for further research and development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

389.13511131 g/mol

Monoisotopic Mass

389.13511131 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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